molecular formula C17H22ClFN2O2 B5158783 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBONYL}MORPHOLINE

4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBONYL}MORPHOLINE

Cat. No.: B5158783
M. Wt: 340.8 g/mol
InChI Key: NWVVULBRUQBXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBONYL}MORPHOLINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a morpholine ring, and a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBONYL}MORPHOLINE typically involves multiple steps, starting with the preparation of the piperidine and morpholine rings. The chlorofluorophenyl group is then introduced through a series of nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBONYL}MORPHOLINE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBONYL}MORPHOLINE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBONYL}MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and morpholine derivatives, such as:

  • 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBONYL}PYRROLIDINE
  • 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBONYL}THIAZOLINE

Uniqueness

What sets 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBONYL}MORPHOLINE apart is its specific combination of structural features, which confer unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research.

Properties

IUPAC Name

[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClFN2O2/c18-15-2-1-3-16(19)14(15)12-20-6-4-13(5-7-20)17(22)21-8-10-23-11-9-21/h1-3,13H,4-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVVULBRUQBXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCOCC2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.